molecular formula C14H16FN5O B11060579 3-Amino-7-fluoro-6-(piperidin-1-yl)quinoxaline-2-carboxamide

3-Amino-7-fluoro-6-(piperidin-1-yl)quinoxaline-2-carboxamide

Cat. No.: B11060579
M. Wt: 289.31 g/mol
InChI Key: DURZEMSFLKCBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-fluoro-6-(piperidin-1-yl)quinoxaline-2-carboxamide: is a chemical compound with a complex structure. Let’s break it down:

    Quinoxaline Ring: The core structure consists of a quinoxaline ring, which is a bicyclic aromatic system containing two nitrogen atoms.

    Amino Group (NH₂): Positioned at the 3rd carbon atom, the amino group provides reactivity and potential binding sites.

    Fluorine Atom (F): Located at the 7th position, fluorine can influence the compound’s properties.

    Piperidine Substituent: Attached to the 6th position, the piperidine ring (a six-membered nitrogen-containing ring) adds complexity and potential biological activity.

    Carboxamide Group (CONH₂): Present at the 2nd position, the carboxamide group contributes to solubility and reactivity.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves nucleophilic substitution reactions. One approach is the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol. This substitution leads to the desired compound.

Industrial Production:: Industrial-scale production methods may vary, but the key steps involve efficient nucleophilic substitutions and purification processes.

Chemical Reactions Analysis

Reactions::

    Nucleophilic Substitution: The primary synthetic route involves nucleophilic substitution at the 4-chloro position.

    Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction may occur.

    Amide Formation: The carboxamide group forms through amide bond formation.

Common Reagents::
  • Amines (e.g., piperidine, other alkylamines)
  • Triazole-2-thiol
  • Chlorinating agents (for chlorination)
  • Reducing agents (for reduction)

Major Products:: The main product is 3-Amino-7-fluoro-6-(piperidin-1-yl)quinoxaline-2-carboxamide itself.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Investigating its antimicrobial and antiviral properties.

    Biology: Studying its effects on cellular processes.

    Industry: Potential use as a building block for drug development.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.

Properties

Molecular Formula

C14H16FN5O

Molecular Weight

289.31 g/mol

IUPAC Name

3-amino-7-fluoro-6-piperidin-1-ylquinoxaline-2-carboxamide

InChI

InChI=1S/C14H16FN5O/c15-8-6-9-10(19-13(16)12(18-9)14(17)21)7-11(8)20-4-2-1-3-5-20/h6-7H,1-5H2,(H2,16,19)(H2,17,21)

InChI Key

DURZEMSFLKCBPI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N=C(C(=N3)C(=O)N)N)F

Origin of Product

United States

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